3-Acetyl-2-methylthio-5-phenylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-2-methylthio-5-phenylpyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are known for their biological activity and are found in many natural products. This compound is characterized by the presence of an acetyl group at the 3-position, a methylthio group at the 2-position, and a phenyl group at the 5-position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2-methylthio-5-phenylpyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of a catalytic amount of iron (III) chloride . Another method involves the cyclization of 3-acetyl-2-acylamino-5-phenyl-1H-pyrroles under the action of ammonium acetate in boiling butanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of pyrrole synthesis, such as the use of catalytic systems and optimized reaction conditions, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-2-methylthio-5-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the acetyl group can produce alcohols.
Scientific Research Applications
3-Acetyl-2-methylthio-5-phenylpyrrole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetyl-2-methylthio-5-phenylpyrrole involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methylthio groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Known for its use in medicinal chemistry and as a precursor for dyes.
3-Acetyl-2,5-dimethylthiophene: Used in the synthesis of heterocyclic ketimines and other derivatives.
Pyrrolnitrin: A natural antifungal compound with structural similarities to phenylpyrroles.
Uniqueness
3-Acetyl-2-methylthio-5-phenylpyrrole is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both an acetyl and a methylthio group distinguishes it from other pyrrole derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NOS |
---|---|
Molecular Weight |
231.32 g/mol |
IUPAC Name |
1-(2-methylsulfanyl-5-phenyl-1H-pyrrol-3-yl)ethanone |
InChI |
InChI=1S/C13H13NOS/c1-9(15)11-8-12(14-13(11)16-2)10-6-4-3-5-7-10/h3-8,14H,1-2H3 |
InChI Key |
SXAKEHSGWXMWFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(NC(=C1)C2=CC=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.